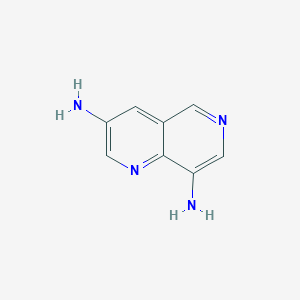

1,6-Naftiridina-3,8-diamina

Descripción general

Descripción

1,6-Naphthyridine-3,8-diamine, also known as Naphthyridine, is a solid compound with a molecular weight of 160.18 . It is a member of the naphthyridines, a subset of diazanaphthalenes with nitrogen in separate rings . It has been extensively studied for its physical, chemical, and biological properties.

Synthesis Analysis

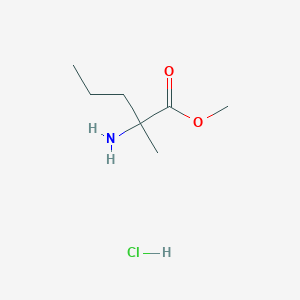

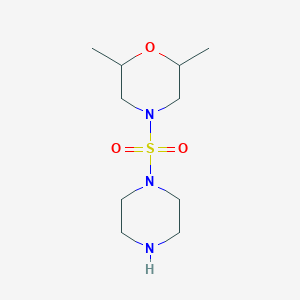

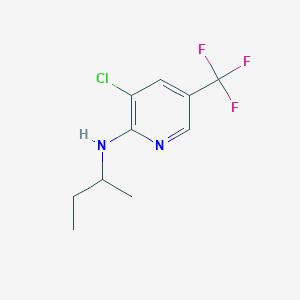

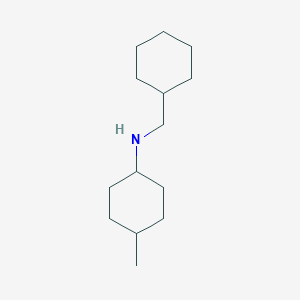

The synthesis of 1,6-Naphthyridine-3,8-diamine and its derivatives has been a topic of interest in the field of synthetic and medicinal chemistry . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of 1,6-Naphthyridine-3,8-diamine is represented by the InChI code: 1S/C8H8N4/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H,9-10H2 . It is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Physical And Chemical Properties Analysis

1,6-Naphthyridine-3,8-diamine is a white solid . It has a surprisingly wide span of melting points, with the lowest being less than 40 ºC .Mecanismo De Acción

Target of Action

1,6-Naphthyridine-3,8-diamine is a pharmacologically active compound with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities

Mode of Action

It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain derivatives of 1,6-naphthyridine act as sex hormone regulatory agents or anti-HIV agents .

Biochemical Pathways

It is known that naphthyridines have a wide spectrum of biological applications .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

NAD has several advantages for lab experiments. It is a stable molecule that can be easily synthesized and purified. It is also readily available in commercial sources. However, NAD has some limitations for lab experiments. It is a relatively expensive molecule, and its synthesis requires specialized equipment and expertise. Additionally, NAD is subject to degradation by enzymes and other factors, which can affect its stability and activity.

Direcciones Futuras

NAD has emerged as a promising target for the development of new therapies for various diseases. Future research should focus on the development of new synthetic methods for NAD and its analogs. Additionally, more studies are needed to understand the role of NAD in aging and age-related diseases. The development of NAD-based therapies for these diseases should also be explored. Finally, the potential use of NAD as a biomarker for disease diagnosis and prognosis should be investigated.

Conclusion:

In conclusion, NAD is a coenzyme that plays a crucial role in cellular metabolism and energy production. It has been extensively studied for its role in various physiological and biochemical processes. NAD has several advantages for lab experiments, but it also has some limitations. Future research should focus on the development of new synthetic methods for NAD and its analogs, the role of NAD in aging and age-related diseases, and the development of NAD-based therapies for these diseases.

Aplicaciones Científicas De Investigación

Propiedades Anticancerígenas

Las 1,6-naftiridinas, incluida la 1,6-naftiridina-3,8-diamina, se ha encontrado que tienen propiedades anticancerígenas significativas . Se han estudiado sus efectos en diferentes líneas celulares cancerosas, y la relación estructura-actividad (SAR) junto con los estudios de modelado molecular se han utilizado para correlacionar la actividad anticancerígena con las 1,6-naftiridinas .

Actividad Anti-VIH

Las 1,6-naftiridinas se han identificado como poseedoras de propiedades anti-VIH (Virus de Inmunodeficiencia Humana) . Esto las convierte en un candidato potencial para el desarrollo de nuevos medicamentos para el tratamiento del VIH.

Actividad Antimicrobiana

Estos compuestos también exhiben actividad antimicrobiana , lo que significa que pueden utilizarse en el desarrollo de nuevos agentes antimicrobianos.

Propiedades Analgésicas

Se ha encontrado que las 1,6-naftiridinas tienen propiedades analgésicas (alivian el dolor) . Esto sugiere posibles aplicaciones en el desarrollo de nuevos medicamentos para el alivio del dolor.

Actividad Antiinflamatoria

Se ha encontrado que estos compuestos tienen propiedades antiinflamatorias , lo que podría hacerlos útiles en el tratamiento de diversas afecciones inflamatorias.

Actividad Antioxidante

Las 1,6-naftiridinas también exhiben actividad antioxidante , lo que significa que podrían utilizarse potencialmente en el desarrollo de nuevas terapias antioxidantes.

Propiedades

IUPAC Name |

1,6-naphthyridine-3,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRLFLVKNZMNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC=C(C2=NC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

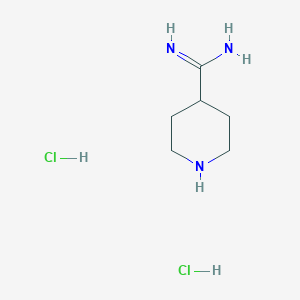

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1461812.png)